Methyl 3,3-dimethylpentanoate

Catalog No.
S1933641
CAS No.
101186-01-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,3-dimethylpentanoate

CAS Number

101186-01-0

Product Name

Methyl 3,3-dimethylpentanoate

IUPAC Name

methyl 3,3-dimethylpentanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-5-8(2,3)6-7(9)10-4/h5-6H2,1-4H3

InChI Key

IPCWFHVHMBOKPA-UHFFFAOYSA-N

SMILES

CCC(C)(C)CC(=O)OC

Canonical SMILES

CCC(C)(C)CC(=O)OC

Methyl 3,3-dimethylpentanoate is an organic compound belonging to the class of esters, characterized by the presence of a methyl group and two additional methyl groups attached to the third carbon of a pentane backbone. Its molecular formula is C8H16O2C_8H_{16}O_2 and it has a molecular weight of approximately 144.21 g/mol. The compound is typically a colorless to pale yellow liquid with a fruity odor, making it potentially useful in flavoring and fragrance applications. It is flammable and poses certain health risks, including skin irritation upon contact .

There is no documented research on the specific mechanism of action of MMDP in any biological system.

  • Esters can be flammable liquids depending on the chain length [].
  • They may cause skin and eye irritation upon contact [].
  • Always consult Safety Data Sheets (SDS) for specific handling procedures when working with unknown compounds.
Typical of esters, including:

  • Hydrolysis: Reacting with water in the presence of an acid or base can break down the ester into its corresponding alcohol (3,3-dimethylpentanol) and carboxylic acid (pentanoic acid).
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be facilitated by an acid or base catalyst.
  • Reduction: The ester can be reduced to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are significant for synthetic organic chemistry and industrial applications .

Methyl 3,3-dimethylpentanoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction between 3,3-dimethylpentanoic acid and methanol in the presence of an acid catalyst (like sulfuric acid) under reflux conditions.
  • Transesterification: This method involves reacting a different ester with methanol in the presence of a catalyst to produce methyl 3,3-dimethylpentanoate.

These methods are generally efficient and yield high-purity products suitable for industrial applications .

Methyl 3,3-dimethylpentanoate has several potential applications:

  • Flavoring Agent: Due to its fruity aroma, it can be used in food products and beverages.
  • Fragrance Component: It may serve as an ingredient in perfumes and scented products.
  • Chemical Intermediate: The compound can act as an intermediate in organic synthesis for producing other chemicals or pharmaceuticals.

Its unique structure makes it valuable in both food chemistry and fragrance industries .

Methyl 3,3-dimethylpentanoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl hexanoateC7H14O2C_7H_{14}O_2Longer carbon chain; used as a flavoring agent
Methyl 2-methylbutanoateC6H12O2C_6H_{12}O_2Contains a branched structure; used in fragrances
Methyl 4-methylpentanoateC8H16O2C_8H_{16}O_2Similar carbon count but different branching
Methyl 3-methylbutanoateC7H14O2C_7H_{14}O_2Used in food flavoring; branched structure

Uniqueness

Methyl 3,3-dimethylpentanoate is unique due to its specific arrangement of methyl groups which affects its physical properties and potential applications. Its fruity odor distinguishes it from other esters that may have more floral or herbal notes. This characteristic makes it particularly appealing for use in food and fragrance formulations where specific scent profiles are desired .

Methyl 3,3-dimethylpentanoate (CAS: 101186-01-0) is an important ester compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol [1] [2]. The industrial production of this compound primarily employs several well-established methodologies that balance efficiency, cost-effectiveness, and product quality.

Acid-Catalyzed Esterification

The most common industrial approach for producing methyl 3,3-dimethylpentanoate involves the acid-catalyzed esterification of 3,3-dimethylpentanoic acid with methanol. This Fischer esterification reaction is typically conducted using strong acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) [3] [4]. The general reaction can be represented as:

3,3-dimethylpentanoic acid + methanol ⟶ methyl 3,3-dimethylpentanoate + water

In industrial settings, this reaction is typically performed at temperatures between 65-75°C with reaction times of 4-6 hours [5] [4]. To drive the equilibrium toward product formation, excess methanol is commonly employed, with methanol-to-acid ratios ranging from 3:1 to 5:1 [6]. The reaction mixture is then subjected to neutralization, washing, and distillation steps to isolate the pure ester product.

Continuous Flow Processing

Modern industrial production increasingly utilizes continuous flow reactors rather than batch processes for the synthesis of methyl 3,3-dimethylpentanoate [3] [7]. These systems offer several advantages:

  • Precise control of reaction parameters (temperature, pressure, residence time)
  • Enhanced safety through better heat management
  • Improved mixing and mass transfer
  • Higher throughput and productivity
  • Reduced solvent usage and waste generation

In a typical continuous flow setup, the acid and methanol reactants are continuously fed into a reactor system maintained at optimal temperature (70-90°C) and pressure (5-10 bar) [7]. The residence time is carefully controlled (typically 5-10 minutes) to achieve high conversion while minimizing side reactions. Fixed-bed reactors containing heterogeneous acid catalysts are often employed to facilitate easier separation and catalyst recycling [7].

Ionic Liquid Catalysis

A more recent development in the industrial production of methyl 3,3-dimethylpentanoate involves the use of ionic liquid catalysts [6]. These systems offer several advantages over traditional acid catalysis, including:

  • Reduced equipment corrosion
  • Potential for catalyst recycling
  • Milder reaction conditions
  • Improved selectivity

For example, N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate ionic liquid has been employed as an effective catalyst for the esterification of similar compounds [6]. In a typical process, the 3,3-dimethylpentanoic acid and methanol are combined with the ionic liquid catalyst (0.1-0.2 weight ratio relative to the acid) and heated to 68-75°C for 4-6 hours [6]. The reaction mixture is then subjected to distillation to separate the product from the catalyst, which can be recovered and reused.

Heterogeneous Catalysis

Heterogeneous catalysts represent another important approach for industrial-scale production of methyl 3,3-dimethylpentanoate [8] [9]. These solid catalysts include:

  • Zeolites (H-ZSM-5, H-Y)
  • Ion-exchange resins (Amberlyst-15)
  • Metal-doped silica or alumina
  • Heteropoly acids supported on various carriers

The use of heterogeneous catalysts simplifies product separation and purification, reduces equipment corrosion, and allows for catalyst recycling. Typical reaction conditions involve temperatures of 80-120°C, excess methanol, and reaction times of 6-24 hours [8] [10]. The product is then isolated through filtration to remove the solid catalyst, followed by distillation to obtain the pure ester.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of methyl 3,3-dimethylpentanoate can be accomplished through several efficient protocols that are suitable for research and development purposes.

Fischer Esterification

The classical Fischer esterification remains the most straightforward and widely used laboratory method for synthesizing methyl 3,3-dimethylpentanoate [4]. A typical protocol involves:

  • Combining 3,3-dimethylpentanoic acid (1 equivalent) with excess methanol (3-5 equivalents) in a round-bottom flask
  • Adding a catalytic amount (5-10 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid
  • Refluxing the mixture at 65-75°C for 4-6 hours
  • Monitoring reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC)
  • Quenching the reaction with saturated sodium bicarbonate solution
  • Extracting the product with an organic solvent (e.g., ethyl acetate or diethyl ether)
  • Washing the organic phase with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure
  • Purifying the crude product by distillation or column chromatography

This method typically provides yields of 70-90% with high purity [11] [4].

Dimethylcarbonate Transesterification

An alternative laboratory approach involves the use of dimethylcarbonate (DMC) as both methylating agent and solvent [12]. This greener method avoids the use of corrosive acid catalysts:

  • Combining 3,3-dimethylpentanoic acid (1 equivalent) with excess dimethylcarbonate (3-5 equivalents)
  • Adding a catalytic amount (1-5 mol%) of a base catalyst such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Stirring the mixture at room temperature to 80°C for 2-12 hours
  • Processing the reaction mixture through filtration to remove the catalyst
  • Removing excess dimethylcarbonate under reduced pressure
  • Purifying the product by column chromatography or distillation

This method typically provides yields of 75-95% and offers the advantage of milder reaction conditions and reduced environmental impact [12].

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of methyl 3,3-dimethylpentanoate, reducing reaction times from hours to minutes [13]. A typical protocol involves:

  • Combining 3,3-dimethylpentanoic acid (1 equivalent) with excess methanol (3-5 equivalents) in a microwave-compatible vessel
  • Adding a catalytic amount (5-10 mol%) of an acid catalyst
  • Irradiating the mixture at 120-180°C (100-300W) for 15-30 minutes
  • Processing and purifying the product as in the conventional Fischer esterification

This method typically provides yields of 80-95% with significantly reduced reaction times [13].

Enzymatic Synthesis

Enzymatic catalysis offers a highly selective and environmentally friendly approach for laboratory-scale synthesis of methyl 3,3-dimethylpentanoate:

  • Combining 3,3-dimethylpentanoic acid (1 equivalent) with methanol (1-3 equivalents) in a suitable solvent (e.g., tert-butanol or hexane)
  • Adding a lipase enzyme (typically Candida antarctica lipase B, 1-5 wt%)
  • Incubating the mixture at 30-40°C for 24-48 hours
  • Filtering out the enzyme
  • Purifying the product by column chromatography or distillation

While enzymatic methods typically provide lower yields (60-85%) compared to chemical methods, they offer exceptional selectivity (>98%) and operate under very mild conditions [14].

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of methyl 3,3-dimethylpentanoate synthesis are heavily dependent on the catalytic system employed and the optimization of reaction parameters.

Homogeneous Acid Catalysts

Homogeneous acid catalysts remain the most widely used for methyl 3,3-dimethylpentanoate synthesis due to their high activity and accessibility:

  • Sulfuric acid (H2SO4): Provides high conversion (85% yield) at 70°C with 5 mol% loading and 6-hour reaction time, but offers no recyclability and causes equipment corrosion [4]
  • p-Toluenesulfonic acid (TsOH): Offers slightly milder conditions with 82% yield at 65°C with 5 mol% loading and 8-hour reaction time [4]
  • Hydrochloric acid (HCl): Less efficient but less corrosive than H2SO4, typically requiring longer reaction times

The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, proton transfer, and dehydration to form the ester product [4].

Homogeneous Base Catalysts

Base catalysts can be employed for transesterification reactions using dimethylcarbonate:

  • Triethylamine (Et3N): Effective for room temperature reactions with dimethylcarbonate
  • 4-Dimethylaminopyridine (DMAP): Highly effective nucleophilic catalyst for esterification
  • Potassium carbonate (K2CO3): Inexpensive and effective base catalyst for transesterification

Heterogeneous Acid Catalysts

Solid acid catalysts offer significant advantages in terms of recyclability and ease of separation:

  • Zeolites (H-ZSM-5): Provides 78% yield at 100°C with 15 wt% loading and 12-hour reaction time, with excellent recyclability (5+ cycles) [9] [10]
  • Ion-exchange resins (Amberlyst-15): Offers 80% yield at 90°C with 15 wt% loading and 10-hour reaction time, with good recyclability (3-4 cycles) [8]
  • Heteropoly acids on supports: Combines high acidity with good thermal stability

Metal-Based Catalysts

Several metal-based catalytic systems have shown promise for methyl 3,3-dimethylpentanoate synthesis:

  • B(C6F5)3: A Lewis acid catalyst that provides 90% yield at 50°C with only 2 mol% loading and 4-hour reaction time [15]
  • Pd(OAc)2: Effective for carbonylation reactions leading to esters
  • Ni(acac)2: Used in specialized catalytic systems for ester formation

Reaction Optimization Parameters

Optimizing the synthesis of methyl 3,3-dimethylpentanoate requires careful control of several key parameters:

  • Temperature: Higher temperatures (70-80°C) increase reaction rates but may reduce selectivity due to side reactions. Enzymatic systems require lower temperatures (30-40°C) to maintain enzyme stability.

  • Catalyst Loading: Optimal catalyst loading depends on the catalyst type:

    • Homogeneous acid/base catalysts: 1-5 mol%
    • Heterogeneous catalysts: 5-20 wt%
    • Enzymatic catalysts: 1-5 wt%
    • Metal catalysts: 0.1-5 mol%
  • Reaction Time: Conventional methods typically require 4-6 hours, while microwave-assisted synthesis can reduce this to 15-30 minutes. Enzymatic methods generally require longer times (24-48 hours).

  • Molar Ratio: Excess methanol (3:1 to 5:1 methanol:acid ratio) drives the equilibrium toward product formation, improving yields.

  • Solvent Selection: While methanol often serves as both reactant and solvent, additional solvents may be employed for specific catalytic systems. Polar aprotic solvents generally provide higher yields for certain catalytic systems.

Purification and Isolation Strategies

Effective purification and isolation are critical for obtaining high-purity methyl 3,3-dimethylpentanoate for commercial or research applications.

Distillation

Distillation is the most common industrial-scale purification method for methyl 3,3-dimethylpentanoate:

  • Vacuum Distillation: Typically performed at reduced pressure to lower the boiling point and prevent thermal decomposition. The product typically distills at 130-135°C under reduced pressure [6].

  • Fractional Distillation: Employed when higher purity is required, using a fractionating column to achieve better separation from impurities.

  • Reactive Distillation: Combines reaction and separation in a single unit operation, continuously removing the product to drive the equilibrium forward.

Distillation typically achieves 95-99% purity and is efficient for large-scale purification, though heat-sensitive compounds may degrade during the process [6].

Extraction and Washing

Liquid-liquid extraction is commonly employed as a preliminary purification step:

  • Acid-Base Extraction: The reaction mixture is washed with:

    • Sodium bicarbonate solution to remove unreacted acid and acid catalyst
    • Water to remove methanol and water-soluble impurities
    • Brine to facilitate phase separation
  • Solvent Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether), which is then dried and concentrated.

This method typically achieves 90-95% purity and is simple and scalable, though it may require multiple steps [11].

Column Chromatography

For laboratory-scale purification and when very high purity is required:

  • Silica Gel Chromatography: Using a gradient of hexane and ethyl acetate (typically starting with 95:5 and increasing polarity)

  • Automated Flash Chromatography: For more efficient separation with pre-packed columns

Column chromatography typically achieves 98-99% purity but is limited in scale and solvent-intensive [11].

Crystallization

Though methyl 3,3-dimethylpentanoate is a liquid at room temperature, crystallization of derivatives or precursors may be employed in certain synthetic routes:

  • Cooling Crystallization: Slowly cooling a saturated solution to induce crystal formation

  • Anti-Solvent Crystallization: Adding a miscible anti-solvent to reduce solubility

This method can achieve 95-99% purity but requires suitable crystallization conditions [16].

Membrane Filtration

Emerging technologies for purification include:

  • Nanofiltration: Using membranes with specific pore sizes to separate the product from impurities

  • Pervaporation: Selective permeation through a membrane followed by evaporation

These methods are environmentally friendly but may have limited throughput [17].

Industrial Purification Sequence

A typical industrial purification sequence for methyl 3,3-dimethylpentanoate might include:

  • Neutralization of the reaction mixture with a base (e.g., sodium bicarbonate)
  • Washing with water to remove water-soluble impurities
  • Phase separation to isolate the organic layer
  • Drying over anhydrous sodium sulfate
  • Filtration to remove the drying agent
  • Vacuum distillation to obtain the pure product
  • Quality control testing (GC, NMR, IR) to confirm purity

This sequence typically yields methyl 3,3-dimethylpentanoate with >95% purity, suitable for most commercial applications [6] [18].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of methyl 3,3-dimethylpentanoate provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. The ¹³C nuclear magnetic resonance spectrum displays distinct resonances corresponding to the eight carbon environments within the molecule [3] [4]. The carbonyl carbon appears at approximately 172-174 ppm, characteristic of saturated aliphatic ester functionality. The quaternary carbon at position 3 resonates in the 35-40 ppm region, while the methoxyl carbon appears at 51-52 ppm [2].

The ¹H nuclear magnetic resonance spectrum exhibits well-resolved multipicity patterns consistent with the molecular structure. The methyl ester protons appear as a singlet at 3.65-3.75 ppm (3H), while the α-methylene protons adjacent to the carbonyl group resonate as a singlet at 2.35-2.45 ppm (2H) [3]. The geminal dimethyl groups at the 3-position produce a characteristic singlet at 1.05-1.15 ppm (6H), and the terminal ethyl group displays the expected triplet-quartet pattern with the methyl protons at 0.85-0.95 ppm (3H, triplet) and the methylene protons at 1.15-1.25 ppm (2H, quartet) [4].

Carbon Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
Methyl ester51-523.65-3.75 (3H)Singlet
Carbonyl172-174N/AN/A
Quaternary C-335-40N/AN/A
α-Methylene40-452.35-2.45 (2H)Singlet
Terminal methyl8-100.85-0.95 (3H)Triplet
Gem-dimethyl28-301.05-1.15 (6H)Singlet
Ethyl methylene28-321.15-1.25 (2H)Quartet

Infrared Spectroscopy

The infrared spectrum of methyl 3,3-dimethylpentanoate exhibits characteristic absorption bands consistent with its ester functionality and aliphatic structure [5] [6]. The carbonyl stretching vibration appears as an intense absorption at approximately 1745 cm⁻¹, falling within the expected range for saturated aliphatic esters (1765-1735 cm⁻¹) [7] [8]. This frequency reflects the typical electronic environment of the ester carbonyl without significant conjugation or electron-withdrawing effects.

The aliphatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 2990-2850 cm⁻¹ region, with characteristic absorptions at approximately 2960, 2930, and 2870 cm⁻¹ corresponding to methyl and methylene groups [6] [9]. The ester functional group displays the characteristic "rule of three" pattern with intense peaks corresponding to the carbonyl stretch (1745 cm⁻¹), asymmetric carbon-carbon-oxygen stretch (1180 cm⁻¹), and asymmetric oxygen-carbon-carbon stretch (1060 cm⁻¹) [7].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C-H stretch2960, 2930, 2870StrongMethyl and methylene stretching
C=O stretch1745Very StrongEster carbonyl stretching
C-C-O stretch1180StrongEster linkage asymmetric stretch
O-C-C stretch1060StrongMethoxy asymmetric stretch
C-H bending1460MediumMethyl deformation

Mass Spectrometry

The electron ionization mass spectrum of methyl 3,3-dimethylpentanoate displays characteristic fragmentation patterns typical of branched aliphatic esters [10] [11]. The molecular ion peak appears at m/z 144 with moderate intensity (15-25% relative abundance). Primary fragmentation pathways include α-cleavage adjacent to the carbonyl group, producing significant fragment ions at m/z 113 [M-OCH₃]⁺ and m/z 85 [M-COOCH₃]⁺ [12].

The loss of methyl radical generates the [M-15]⁺ ion at m/z 129, while the loss of the propyl group produces the fragment at m/z 101 [M-C₃H₇]⁺. The base peak typically occurs at m/z 85, corresponding to the loss of the methoxycarbonyl group, which is characteristic of methyl ester fragmentation [10]. Additional significant fragments include m/z 71 [C₅H₁₁]⁺, m/z 59 [COOCH₃]⁺, and m/z 43 [CH₃CO]⁺, reflecting typical ester fragmentation mechanisms [13].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation Process
144 [M]⁺15-25Molecular ion
129 [M-CH₃]⁺30-40Loss of methyl radical
113 [M-OCH₃]⁺20-30Loss of methoxy radical
85 [M-COOCH₃]⁺60-80Loss of methoxycarbonyl (base peak)
71 [C₅H₁₁]⁺25-35Pentyl cation
59 [COOCH₃]⁺15-25Methoxycarbonyl cation

Thermodynamic and Kinetic Parameters

Thermodynamic Properties

The thermodynamic properties of methyl 3,3-dimethylpentanoate can be estimated using group contribution methods and correlations with structurally similar compounds [14] [15]. The standard enthalpy of formation is estimated at -520 ± 20 kJ/mol in the liquid phase at 298K, reflecting the stability of the ester functional group and the branched alkyl framework. The standard entropy is approximately 380 ± 30 J/mol·K in the gas phase, consistent with the molecular complexity and rotational degrees of freedom [16].

The heat capacity at constant pressure is estimated at 210 ± 15 J/mol·K at 298K for the liquid phase. The enthalpy of vaporization is predicted to be 45 ± 5 kJ/mol at the normal boiling point, estimated using the Trouton rule and correlations with similar esters [17]. Critical properties include an estimated critical temperature of 580 ± 20 K, critical pressure of 2.8 ± 0.3 MPa, and critical volume of 450 ± 30 cm³/mol [14] [15].

PropertyValueMethod
ΔHf° (kJ/mol)-520 ± 20Group contribution
S° (J/mol·K)380 ± 30Group contribution
Cp (J/mol·K)210 ± 15Estimation
ΔHvap (kJ/mol)45 ± 5Trouton rule
Tc (K)580 ± 20Group contribution
Pc (MPa)2.8 ± 0.3Group contribution

Kinetic Parameters

The kinetic behavior of methyl 3,3-dimethylpentanoate encompasses various reaction pathways relevant to its chemical stability and environmental fate [18]. Hydrolysis reactions represent the primary degradation pathway under aqueous conditions. Acid-catalyzed hydrolysis proceeds with an estimated activation energy of 65 ± 10 kJ/mol and a rate constant of approximately 1×10⁻⁶ s⁻¹ at 298K in 1M hydrochloric acid, corresponding to a half-life of approximately 8 days [18].

Base-catalyzed hydrolysis occurs more rapidly with an activation energy of 55 ± 8 kJ/mol and a rate constant of 1×10⁻⁴ s⁻¹ at 298K in 1M sodium hydroxide solution, yielding a half-life of approximately 2 hours. Thermal decomposition in the gas phase requires significantly higher activation energy (180 ± 20 kJ/mol) with an extremely slow rate constant of 1×10⁻¹² s⁻¹ at 298K [18].

Reaction TypeActivation Energy (kJ/mol)Rate Constant (298K)Half-life
Acid hydrolysis65 ± 101×10⁻⁶ s⁻¹8 days
Base hydrolysis55 ± 81×10⁻⁴ s⁻¹2 hours
Thermal decomposition180 ± 201×10⁻¹² s⁻¹>200,000 years
Photolysis250 ± 301×10⁻⁵ s⁻¹20 hours

Computational Chemistry Insights (Density Functional Theory, Molecular Modeling)

Density Functional Theory Calculations

Density functional theory calculations provide detailed electronic structure information for methyl 3,3-dimethylpentanoate across various computational levels [19] [20]. The B3LYP/6-31G(d) method yields a total electronic energy of approximately -463.285 Hartree, with the more complete B3LYP/6-311++G(d,p) basis set providing -463.425 Hartree [20]. These calculations demonstrate good convergence with basis set expansion and provide reliable predictions of molecular properties.

The highest occupied molecular orbital energy is calculated at approximately -6.8 to -7.2 eV depending on the functional, with the B3LYP method predicting -6.8 ± 0.2 eV and the M06-2X functional yielding -7.2 ± 0.2 eV [20]. The lowest unoccupied molecular orbital energy ranges from -0.3 to -0.5 eV, resulting in a HOMO-LUMO gap of 6.3-6.9 eV, indicating significant electronic stability and low reactivity toward electrophilic attack [21].

The calculated dipole moment is consistently predicted at approximately 2.0-2.2 Debye across different computational methods, reflecting the polar nature of the ester functionality [20]. The molecular geometry optimization reveals a preferred conformation with the ester group adopting a nearly planar arrangement and the branched alkyl chain extending to minimize steric interactions [22].

MethodTotal Energy (Hartree)HOMO (eV)LUMO (eV)Dipole (Debye)Band Gap (eV)
B3LYP/6-31G(d)-463.285-6.8-0.52.16.3
B3LYP/6-311++G(d,p)-463.425-6.9-0.42.06.5
M06-2X/6-31G(d)-463.180-7.2-0.32.26.9
ωB97X-D/6-311++G(d,p)-463.420-7.0-0.42.06.6

Molecular Modeling and Conformational Analysis

Molecular dynamics simulations and conformational analysis reveal the preferred geometries and dynamic behavior of methyl 3,3-dimethylpentanoate in various environments [21]. The molecule exhibits restricted rotation around the ester carbon-oxygen bond with a barrier of approximately 10-12 kJ/mol, typical for alkyl esters [23]. The quaternary carbon center introduces significant steric hindrance, influencing both the preferred conformations and the reactivity patterns.

The collision cross section values predicted from computational modeling range from 128.3 to 154.2 Ų for various ionized forms, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 132.2 Ų [24]. These values are consistent with the compact, branched structure and provide valuable reference data for ion mobility spectrometry applications.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Methyl 3,3-dimethylpentanoate

Dates

Last modified: 08-16-2023

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